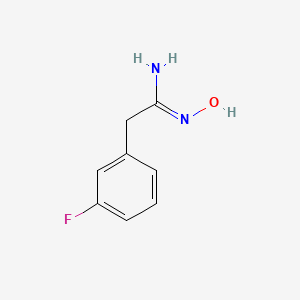

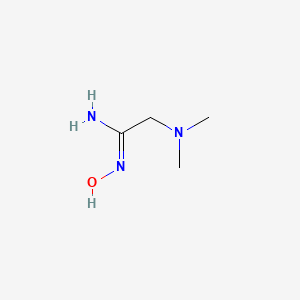

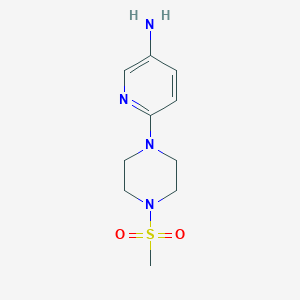

![molecular formula C15H17NO5 B1345395 trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735275-02-2](/img/structure/B1345395.png)

trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid” is an organic compound with the molecular formula C15H17NO5 . It is used in research and has a molecular weight of 291.30 .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexane ring, a carboxylic acid group, a nitro group attached to a phenyl ring, and a ketone group . The exact 3D structure is not provided in the available resources .Physical and Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not specified in the available resources .Applications De Recherche Scientifique

Catalytic Oxidation of Cyclohexene

Recent advancements in the selective catalytic oxidation of cyclohexene have shown significant synthetic value for both academic and industrial applications. Controllable oxidation reactions can selectively afford targeted products like 7-oxabicyclo[4.1.0]heptane, trans/cis-cyclohexane-1,2-diol, and cyclohex-2-en-1-one, which are broadly used in the chemical industry. This review highlights the importance of choosing appropriate oxidants for achieving selective oxidation of cyclohexene, providing a useful guide for future research in this area (Cao et al., 2018).

Oxidation of Cyclohexane to Produce Ketone-Alcohol Oil

A comprehensive review covered the catalytic materials used for the oxidation of cyclohexane to produce ketone-alcohol (KA) oil, a key feedstock for nylon production. This research spans from 2014 to 2020, evaluating different catalysts, solvents, and oxidants used in cyclohexane oxidation. The review identifies gold nanoparticles supported on silica and the use of hydrochloric acid as effective in enhancing the photocatalytic oxidation of cyclohexane, providing insights for the production of KA oil with high selectivity and conversion (Abutaleb & Ali, 2021).

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), a potential carcinogen found in fermented foods and beverages, poses health risks due to its genotoxic and carcinogenic properties in various species. This review explores the chemical mechanisms of EC formation, including from urea and cyanide, and discusses methods for its determination and reduction in food products. It underscores the importance of controlling EC levels, especially in alcoholic beverages, to mitigate health risks (Weber & Sharypov, 2009).

Safety and Hazards

This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn .

Propriétés

IUPAC Name |

(1R,2S)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-14(11-5-3-6-12(8-11)16(20)21)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUMNNKUSFXYAU-GXFFZTMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641395 |

Source

|

| Record name | (1R,2S)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735275-02-2 |

Source

|

| Record name | (1R,2S)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

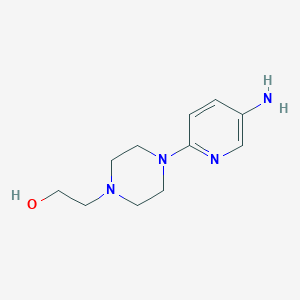

![(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B1345331.png)

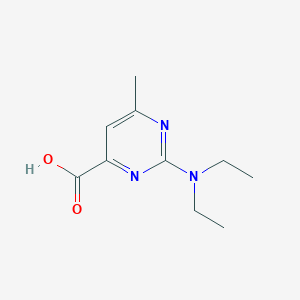

![4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1345332.png)

![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline](/img/structure/B1345335.png)